4-Iodo-3-(2-methylbenzyl)-1H-pyrazole
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Overview
Description
4-Iodo-3-(2-methylbenzyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The presence of an iodine atom at the 4-position and a 2-methylbenzyl group at the 3-position makes this compound unique and potentially useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Iodo-3-(2-methylbenzyl)-1H-pyrazole typically involves the iodination of a pre-formed pyrazole ring. One common method is the reaction of 3-(2-methylbenzyl)-1H-pyrazole with iodine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Iodo-3-(2-methylbenzyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions. For example, it can react with nucleophiles like thiols, amines, or alkoxides to form corresponding substituted pyrazoles.
Oxidation and Reduction: The compound can undergo oxidation to form pyrazole N-oxides or reduction to remove the iodine atom.
Coupling Reactions: The iodine atom can participate in coupling reactions such as Suzuki or Sonogashira coupling to form carbon-carbon bonds with other aromatic or alkyne groups.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with bases such as potassium carbonate (K2CO3) or sodium hydride (NaH).
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium phosphate (K3PO4) are commonly used.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with thiols would yield thioether derivatives, while coupling reactions with aryl boronic acids would produce biaryl compounds.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a lead compound in drug discovery programs targeting various diseases.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Iodo-3-(2-methylbenzyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and the 2-methylbenzyl group can influence the compound’s binding affinity and specificity for these targets. The exact pathways involved would vary based on the biological context and the specific target being studied.
Comparison with Similar Compounds
Similar Compounds
4-Iodo-1H-pyrazole: Lacks the 2-methylbenzyl group, making it less bulky and potentially less selective in biological applications.
3-(2-Methylbenzyl)-1H-pyrazole: Lacks the iodine atom, which may reduce its reactivity in substitution and coupling reactions.
4-Bromo-3-(2-methylbenzyl)-1H-pyrazole: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
Uniqueness
4-Iodo-3-(2-methylbenzyl)-1H-pyrazole is unique due to the combination of the iodine atom and the 2-methylbenzyl group. This combination can enhance its reactivity in chemical reactions and its specificity in biological applications, making it a valuable compound for research and development.
Properties
IUPAC Name |
4-iodo-5-[(2-methylphenyl)methyl]-1H-pyrazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11IN2/c1-8-4-2-3-5-9(8)6-11-10(12)7-13-14-11/h2-5,7H,6H2,1H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEPRKJBWSRUJAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC2=C(C=NN2)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11IN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90733714 |
Source
|
Record name | 4-Iodo-5-[(2-methylphenyl)methyl]-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90733714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260838-10-5 |
Source
|
Record name | 4-Iodo-5-[(2-methylphenyl)methyl]-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90733714 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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